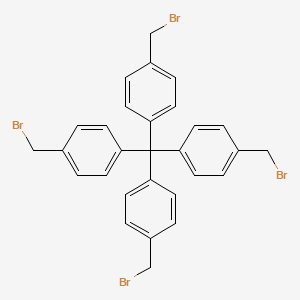

Tetrakis(4-(bromomethyl)phenyl)methane

Description

Academic Significance of Tetraphenylmethane (B1200815) Derivatives in Advanced Chemical Research

Derivatives of tetraphenylmethane, the parent compound of tetrakis(4-(bromomethyl)phenyl)methane, hold considerable importance in various fields of advanced chemical research. researchgate.net The rigid and well-defined tetrahedral geometry of the tetraphenylmethane core provides a robust framework for creating molecules with specific shapes and functionalities. researchgate.net This has led to their use in the development of new materials for applications such as light-emitting devices and perovskite solar cells. researchgate.net

Researchers have synthesized a variety of tetraphenylmethane derivatives with different functional groups, including hydroxyl, formyl, and amino groups, to tailor their properties for specific applications. researchgate.netrsc.org These derivatives have been instrumental in constructing complex supramolecular assemblies and porous organic frameworks. The ability to precisely control the three-dimensional arrangement of functional groups makes tetraphenylmethane derivatives valuable tools in crystal engineering and materials science. researchgate.netrsc.org

Overview of Tetrahedral Tectons in Molecular and Material Design

In the realm of molecular and material design, "tectons" are fundamental building blocks that can be assembled into larger, more complex structures. Tetrahedral tectons, in particular, are of great interest due to their ability to form three-dimensional networks with high symmetry and stability. researchgate.netnih.gov The term "molecular tectonics" refers to the design and synthesis of these ordered molecular networks. nih.gov

The tetraphenylmethane unit is a prime example of a tetrahedral tecton. researchgate.net Its derivatives, such as this compound, serve as nodes from which polymeric chains or extended networks can be grown in a predictable manner. This approach has been successfully employed in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). rsc.orgscispace.com These materials exhibit high surface areas and are being investigated for applications in gas storage and separation. rsc.orgscispace.comnih.govresearchgate.net The use of tetrahedral tectons allows for the rational design of materials with tailored pore sizes and functionalities, opening up new possibilities in catalysis, sensing, and environmental remediation.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C29H24Br4 |

| Molecular Weight | 692.12 g/mol |

| CAS Number | 1535222-54-8 |

| Boiling Point (Predicted) | 642.7±50.0 °C |

| Density (Predicted) | 1.672±0.06 g/cm3 |

Interactive Data Table: Related Tetraphenylmethane Derivatives and Their Applications

| Compound Name | Application/Significance |

| Tetraphenylmethane | Parent compound, used in the synthesis of various derivatives. wikipedia.org |

| Tetrakis(4-bromophenyl)methane (B171993) | Precursor for high-performance polymers and electroactive materials. alfachemch.com |

| Tetrakis(4-aminophenyl)methane (B1314661) | Used in the synthesis of azo-dyes and other functional materials. rsc.org |

| Tetrakis(4-nitrophenyl)methane (B1336605) | Intermediate in the synthesis of tetrakis(4-aminophenyl)methane. rsc.org |

| Tetrakis(4-formylphenyl)methane | Monomer for the synthesis of covalent organic frameworks (COFs). cd-bioparticles.net |

| Tetrakis(4-hydroxyphenyl)methane | A valuable precursor for constructing complex molecules with tetrahedral geometries. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C29H24Br4 |

|---|---|

Molecular Weight |

692.1 g/mol |

IUPAC Name |

1-(bromomethyl)-4-[tris[4-(bromomethyl)phenyl]methyl]benzene |

InChI |

InChI=1S/C29H24Br4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-20H2 |

InChI Key |

XHEOIROYZFRKEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 4 Bromomethyl Phenyl Methane

Preparation of the Tetraphenylmethane (B1200815) Core

The synthesis of the central tetraphenylmethane scaffold is the foundational stage for producing its bromomethylated derivative. This involves creating a quaternary carbon atom symmetrically substituted with four phenyl groups.

Classical Synthetic Approaches for Tetraphenylmethane

The initial synthesis of tetraphenylmethane was accomplished by Moses Gomberg in 1898. wikipedia.org This classical route begins with the reaction of triphenylmethyl bromide with phenylhydrazine. The resulting intermediate is then oxidized using nitrous acid to form an azo compound. Upon heating, this compound decomposes, releasing nitrogen gas to yield tetraphenylmethane. wikipedia.org

Other established methods for synthesizing the tetraarylmethane core include Friedel-Crafts arylations and the nucleophilic addition of organometallic reagents, such as Grignard or organolithium compounds, to benzophenone (B1666685) derivatives. researchgate.net While fundamental, these classical approaches often face limitations that have prompted the development of more refined methods. researchgate.net A notable high-yield synthesis involves the treatment of tetrakis(4-aminophenyl)methane (B1314661) with isopentyl nitrite (B80452) and hypophosphorous acid, which results in the formation of the unsubstituted tetraphenylmethane core in an 80% yield. rsc.org

Table 1: Selected Classical Syntheses of the Tetraphenylmethane Core

| Starting Material(s) | Key Reagents | Yield | Reference |

|---|---|---|---|

| Triphenylmethyl bromide, Phenylhydrazine | Nitrous Acid, Heat | Not specified | wikipedia.org |

Derivative Synthesis Routes to Functionalized Tetraphenylmethane Precursors

One common strategy is the electrophilic substitution of the unsubstituted tetraphenylmethane core. For example, nitration of tetraphenylmethane using fuming nitric acid and acetic anhydride (B1165640) produces tetrakis(4-nitrophenyl)methane (B1336605) with a 40% yield. rsc.org This tetra-nitro compound serves as a versatile precursor, as the nitro groups can be subsequently reduced to amines using reagents like Raney nickel and hydrazine (B178648) monohydrate. rsc.org

Direct halogenation is another important route. The synthesis of tetrakis(4-bromophenyl)methane (B171993) can be achieved by treating tetraphenylmethane with excess bromine. rsc.org An alternative approach that avoids starting from tetraphenylmethane involves the reaction of 1,4-dibromobenzene (B42075) with n-butyllithium, followed by the addition of carbon tetrachloride, yielding tetrakis(4-bromophenyl)methane in 68.5%. chemicalbook.com This bromo-functionalized precursor is particularly relevant as it can undergo further reactions, such as nitration, to produce compounds like tetrakis(4-bromo-3-nitrophenyl)methane. rsc.org

Other key functionalized precursors include those with hydroxyl or formyl groups. Efficient methods have been developed for the synthesis of tetrakis(4-hydroxyphenyl)methane and tetrakis(4-formylphenyl)methane, which are valuable intermediates for building complex molecular structures. researchgate.netcdnsciencepub.com

Table 2: Synthesis of Functionalized Tetraphenylmethane Precursors

| Precursor | Starting Material(s) | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| Tetrakis(4-nitrophenyl)methane | Tetraphenylmethane | Fuming nitric acid, Acetic anhydride | 40% | rsc.org |

| Tetrakis(4-bromophenyl)methane | 1,4-Dibromobenzene, Carbon tetrachloride | n-Butyllithium | 68.5% | chemicalbook.com |

| Tetrakis(4-bromo-3-nitrophenyl)methane | Tetrakis(4-bromophenyl)methane | Sulfuric acid, Fuming nitric acid | 61% | rsc.org |

Bromomethylation Strategies and Optimizations

The introduction of the bromomethyl group is the critical final step in the synthesis of Tetrakis(4-(bromomethyl)phenyl)methane. This can be achieved either by direct bromination of a methyl-substituted precursor or by converting another functional group into a bromomethyl group.

Direct Bromination of Tetraphenylmethane Derivatives

The most direct route to the target compound involves the free-radical bromination of tetrakis(4-methylphenyl)methane. This reaction, typically a Wohl-Ziegler bromination, would utilize N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation. This method selectively brominates the benzylic position of the methyl groups attached to the phenyl rings. The optimization of this reaction would involve controlling the stoichiometry of NBS to ensure complete bromination of all four methyl groups while minimizing side reactions, such as dibromination.

While direct bromination of the phenyl ring to produce compounds like tetrakis(4-bromophenyl)methane is well-documented rsc.org, the specific literature detailing the direct bromomethylation of the corresponding tetramethyl precursor is less common, though it follows standard organic synthesis principles.

Conversion of Precursor Functionalities to Bromomethyl Groups

An alternative and often preferred strategy is the conversion of pre-existing functional groups into bromomethyl groups. A highly effective precursor for this method is tetrakis[(4-hydroxymethyl)phenyl]methane. researchgate.netcdnsciencepub.com The synthesis of this tetra-alcohol provides a stable intermediate that can be readily converted to the desired tetra-bromide.

The conversion of the hydroxymethyl (-CH₂OH) groups to bromomethyl (-CH₂Br) groups can be accomplished using various standard brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The choice of reagent and reaction conditions is crucial for achieving high yields and purity, avoiding the formation of ethers or other byproducts. This two-step approach—synthesis of the alcohol followed by bromination—often provides a more reliable and controllable pathway to the final product than direct benzylic bromination.

Scalability and Yield Considerations in Academic Synthesis

The synthesis of the core structure and its functionalized derivatives shows variable yields. For instance, the reduction of tetrakis(4-aminophenyl)methane to form the unsubstituted core is reported with a high yield of 80%. rsc.org In contrast, functionalization via nitration gives a more moderate yield of 40%. rsc.org The synthesis of tetrakis(4-bromophenyl)methane from 1,4-dibromobenzene provides a yield of 68.5%, demonstrating a reasonably efficient process. chemicalbook.com The preparation of the monomer tetrakis-(thiophenol)methane has been successfully achieved on a gram scale with high yield. lookchem.com

Tetrakis 4 Bromomethyl Phenyl Methane As a Versatile Building Block in Organic and Supramolecular Chemistry

Foundation for Three-Dimensional Molecular Architectures

Tetrakis(4-(bromomethyl)phenyl)methane serves as a fundamental building block for the creation of intricate three-dimensional molecular architectures. Its rigid, tetrahedral geometry, originating from the central sp³-hybridized carbon atom, dictates the spatial orientation of the four phenyl arms. ossila.com Each arm is functionalized with a reactive bromomethyl group, providing a handle for further chemical transformations. This unique combination of a persistent tetrahedral core and four reactive sites allows for the predictable construction of complex, non-planar molecules.

The synthesis of this foundational molecule often starts from tetraphenylmethane (B1200815). rsc.org A key synthetic step involves the bromination of the phenyl rings, followed by the introduction of the bromomethyl groups. The inherent steric hindrance of the tetraphenylmethane core can present challenges in achieving high yields, making the synthesis a noteworthy aspect of its chemistry.

The resulting this compound molecule possesses a well-defined three-dimensional shape that is crucial for its role in building larger structures. The four bromomethyl groups are positioned at the vertices of a tetrahedron, pointing outwards from the central carbon. This arrangement is ideal for creating extended networks and frameworks through reactions that link these reactive ends. For instance, nucleophilic substitution reactions with various linkers can lead to the formation of larger, discrete molecules or extended polymeric materials with a diamondoid-like topology.

The utility of this compound as a foundational element is further highlighted by its use in the synthesis of other tetrahedral building blocks. For example, it can be a precursor to tetrakis(4-aminophenyl)methane (B1314661) and other derivatives that are valuable in the construction of complex molecular and supramolecular structures. rsc.orgresearchgate.net

| Property | Value |

| Boiling Point | 642.7±50.0 °C (Predicted) chemicalbook.com |

| Density | 1.672±0.06 g/cm3 (Predicted) chemicalbook.com |

Role in Rigid and Flexible Framework Construction

The distinct structural characteristics of this compound make it a valuable component in the construction of both rigid and flexible molecular frameworks. The tetrahedral arrangement of its four reactive arms provides a predictable and divergent platform for building extended, three-dimensional networks.

Rigid Frameworks:

The inherent rigidity of the tetraphenylmethane core is often exploited to create robust and porous materials. When linked together, these tetrahedral units can form highly ordered, crystalline structures known as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The precise geometry of the building block ensures the formation of predictable network topologies. For example, the reaction of this compound derivatives with appropriate linkers can lead to the formation of diamondoid networks, which are known for their high thermal stability and porosity. rsc.org The resulting materials often exhibit high surface areas, making them suitable for applications in gas storage and separation.

Flexible Frameworks:

While the core of the molecule is rigid, the eight rotatable bonds associated with the phenyl groups and methylene (B1212753) bridges introduce a degree of conformational flexibility. nih.gov This flexibility can be harnessed in the design of dynamic materials. For instance, photoswitchable porous organic frameworks have been synthesized using derivatives of this compound. ossila.com The flexibility allows for photoisomerization within the framework, which in turn affects the material's gas absorption properties. ossila.com This demonstrates that even with a fundamentally rigid core, the introduction of flexible linkers or the inherent rotational freedom of the phenyl groups can lead to the creation of responsive and "smart" materials.

The construction of these frameworks relies on the reactivity of the bromomethyl groups, which can readily undergo reactions such as Williamson ether synthesis, esterification, and the formation of carbon-nitrogen bonds. This versatility in chemical modification allows for the incorporation of a wide range of functional groups and linkers, further expanding the scope of accessible framework structures and their properties.

Exploiting Tetrahedral Symmetry in Material Design

The tetrahedral symmetry of this compound is a key feature that is strategically exploited in the design of advanced materials. This high symmetry, belonging to the Td point group, is analogous to that of methane (B114726) and provides a powerful tool for controlling the architecture and properties of the resulting materials. chemtube3d.com

This tetrahedral geometry is fundamental to creating materials with specific functionalities. For instance, the construction of porous organic frameworks with high surface areas for gas storage is a direct consequence of the open, non-planar structures that result from linking these tetrahedral building blocks. ossila.com The resulting pores and channels within the material are a direct manifestation of the underlying symmetry of the molecular components.

Furthermore, the tetrahedral arrangement of functional groups can lead to unique optical and electronic properties. The spatial separation of the phenyl groups reduces through-space conjugation, influencing the photophysical characteristics of the molecule and any materials derived from it. ossila.com By functionalizing the peripheral bromomethyl groups with different chromophores or electroactive units, it is possible to create materials with tailored optical or electronic responses, where the tetrahedral scaffold ensures a well-defined spatial arrangement of these functional components.

Applications in Porous Organic Materials

Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by their robust covalent frameworks, high surface areas, and permanent porosity. The tetrahedral symmetry and reactive nature of tetrakis(4-(bromomethyl)phenyl)methane are highly suited for its use as a tetra-functional node in the synthesis of various POPs. vulcanchem.com

The four peripheral bromomethyl (-CH₂Br) groups on this compound serve as highly reactive sites for covalent bond formation, enabling the construction of diverse polymer networks. vulcanchem.com

While theoretically possible, the use of this compound in C(sp³)–C(sp³) coupling reactions, such as Wurtz-type polymerizations, to form POPs is not extensively documented in the literature. Such a reaction would involve the reductive coupling of the benzylic bromide moieties to form ethane-bridge linkages, creating a highly cross-linked aliphatic-aromatic network. The high reactivity of the benzylic bromide positions could, however, lead to competing side reactions, making it a challenging route for achieving well-defined porous materials.

The bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions with a wide range of multi-functional linkers. vulcanchem.com This strategy is a cornerstone for integrating the this compound core into POPs. For instance, reaction with multifunctional amines or thiols can produce robust polymer networks with tailored functionalities. An analogous approach has been demonstrated where the related compound, tetrakis(4-bromophenyl)methane (B171993), is converted to tetrakis-(4-thiiphenol)methane via nucleophilic substitution, showcasing the viability of this reaction type on the tetraphenylmethane (B1200815) core. rsc.org By reacting this compound with linkers containing at least two nucleophilic sites (e.g., diamines, dithiols), extensive cross-linking occurs, leading to the formation of insoluble, porous polymer powders.

A significant application of this compound is in the synthesis of viologen-based Porous Organic Polymers (vPOPs). These materials are formed by reacting the monomer with nitrogen-based linkers, most notably 4,4′-bipyridine. The reaction proceeds via nucleophilic attack of the pyridyl nitrogen atoms on the benzylic carbon of the bromomethyl groups. This quaternization reaction forms cationic 4,4′-bipyridinium units, known as viologens, which are covalently integrated into the polymer backbone.

Research has detailed the synthesis of a viologen-based POP by reacting this compound with 4,4′-bipyridine in N-methylpyrrolidone at 110 °C. The resulting material is an ionic polymer framework where the positive charges on the viologen units are balanced by the bromide counter-ions displaced during the substitution reaction.

This compound is an ideal monomer for creating Hyper-Crosslinked Polymers (HCPs). The tetraphenylmethane core provides a rigid, pre-defined three-dimensional structure. rsc.org HCPs are typically synthesized via Friedel-Crafts alkylation reactions, where the bromomethyl groups act as electrophilic cross-linkers between aromatic units. In a typical synthesis, under the influence of a Lewis acid catalyst, the bromomethyl groups alkylate other aromatic rings within the polymerizing network, leading to the formation of an extensive network of methylene (B1212753) bridges (-CH₂-). This process, known as "knitting," results in a material with a high degree of cross-linking, significant thermal stability, and a large surface area composed of micropores and mesopores. The use of chloromethyl-functionalized aromatic compounds is a well-established method for producing HCPs for applications such as gas adsorption.

The generation of ionic porous polymers is a direct extension of the covalent bond-forming reactions of this compound. As described previously, the reaction with 4,4′-bipyridine results in a cationic framework containing viologen units. This introduces permanent positive charges into the polymer structure, with mobile bromide anions residing within the pores to maintain charge neutrality.

These ionic porous organic polymers (iPOPs) are a distinct subclass of POPs with unique properties. The presence of ionic sites and free counter-ions within the pores can enhance their affinity for specific molecules, making them promising for applications in ion exchange, sensing, and catalysis. The synthesis of these materials is straightforward, relying on the robust quaternization reaction between the monomer's bromomethyl groups and nitrogen-containing linkers.

Table 1: Synthesis of Porous Organic Polymers (POPs) using this compound

| Polymer Type | Reaction Type | Co-monomer/Linker Example | Resulting Linkage | Key Feature | Reference |

|---|---|---|---|---|---|

| Viologen-Based POP (vPOP) | Nucleophilic Substitution (Quaternization) | 4,4′-Bipyridine | N-benzylpyridinium | Cationic framework, electroactive | |

| Hyper-Crosslinked Polymer (HCP) | Friedel-Crafts Alkylation | Self-condensation or with other aromatics | Methylene bridge (-CH₂-) | High surface area, extensive cross-linking | rsc.org |

| General POP | Nucleophilic Substitution | Dithiols, Diamines | Thioether, Amine | Functionalizable network | vulcanchem.com |

| Ionic Porous Polymer (iPOP) | Nucleophilic Substitution (Quaternization) | 4,4′-Bipyridine | N-benzylpyridinium | Permanent porosity with ionic sites | |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-chloro-2,4-dinitrobenzene |

| 4,4′-bipyridine |

| N-methylpyrrolidone |

| This compound |

| Tetrakis(4-bromophenyl)methane |

| Tetrakis-(4-thiiphenol)methane |

Synthesis of POPs via Covalent Bond Formation

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. The predefined geometry of their building blocks allows for the construction of materials with predictable network topologies.

The tetrahedral symmetry of molecules derived from the tetraphenylmethane core makes them ideal candidates for constructing 3D COFs. When these tetrahedral nodes are linked together, they generate non-planar, extended networks with diamondoid (dia) or other 3D topologies. mdpi.com For instance, the condensation of a tetrahedral amine, tetrakis(4-aminophenyl)methane (B1314661), with a linear dicarboxaldehyde linker results in a 3D COF with a diamond-like structure. researchgate.net Similarly, tetrahedral building blocks are used to target specific 3D network topologies like ctn and bor. caltech.eduresearchgate.net This strategy of employing highly connected 3D building blocks is a primary method for creating 3D COFs. nih.gov The rigidity and defined bond angles of the tetraphenylmethane unit are crucial for propagating order throughout the framework, leading to a crystalline material with accessible pores.

While the bromomethyl groups are reactive, they are not typically used for the most common reversible bond-forming reactions that yield highly crystalline COFs, such as boronate ester or imine formation. Therefore, this compound is a crucial precursor that must be chemically modified into more suitable monomers.

The bromomethyl groups can be converted into aldehyde or boronic acid functionalities, which are standard reactive groups for COF synthesis.

Aldehyde Derivatives: The conversion to Tetrakis(4-formylphenyl)methane allows for Schiff base reactions with multi-amine linkers. cd-bioparticles.net This tetra-aldehyde monomer can be condensed with linear or triangular amines to form highly stable imine-linked 3D COFs. mdpi.comunt.edu For example, its reaction with p-phenylenediamine (B122844) can be facilitated by an ionic liquid to create 3D-IL-COFs. unt.edu

Boronic Acid/Ester Derivatives: Alternatively, the bromomethyl precursor can be transformed into Tetrakis(4-dihydroxyborylphenyl)methane or its pinacol (B44631) ester equivalent, Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane. researchgate.netossila.com These boronic acid or ester monomers are key for boronate esterification reactions, typically with poly-hydroxyl linkers like 2,3,6,7,10,11-hexahydroxytriphenylene, to form boroxine (B1236090) or boronate ester-linked COFs. caltech.eduresearchgate.net These reactions are known to produce highly crystalline 3D COFs with exceptional thermal stability and surface areas. caltech.eduresearchgate.netunt.edu

The table below summarizes key COFs synthesized from derivatives of this compound.

| Derivative Monomer | Linker Type | Resulting COF | Key Properties | Reference |

|---|---|---|---|---|

| Tetrakis(4-formylphenyl)methane | Amine | 3D-IL-COFs | Diamondoid (dia) nets, two-fold interpenetrated topology | mdpi.comunt.edu |

| Tetrakis(4-aminophenyl)methane | Aldehyde | COF-300 | Interpenetrated diamondoid structure, 1D pores | mdpi.com |

| Tetra(4-dihydroxyborylphenyl)methane | Hydroxyl | COF-102 | High thermal stability (400-500°C), High surface area (3472 m²/g) | caltech.eduresearchgate.net |

| Tetrakis(4-(pinacolborane)phenyl)methane | Azo-derivative | Photoswitching COF | Flexible framework, photo-tunable N₂ and CO₂ absorption | ossila.com |

Crystallinity and porosity are defining features of COFs. acs.orgnih.gov The use of rigid, geometrically persistent building blocks like those derived from tetraphenylmethane is a fundamental strategy for achieving high crystallinity. The tetrahedral core enforces a specific spatial arrangement of the linkers, which promotes long-range order and reduces the likelihood of forming amorphous polymer networks.

The inherent shape of the monomer prevents dense packing, which is essential for creating permanent porosity. acs.org The size of the resulting pores and the degree of interpenetration of the 3D network can be influenced by the length of the linkers connected to the tetrahedral node. rsc.org For instance, using longer linear linkers with a tetrahedral monomer can lead to larger pores, but may also increase the tendency for the networks to interpenetrate. The management of interlayer interactions, for example by integrating specific functional groups, can further refine crystallinity and porosity. acs.orgnih.govornl.gov The rigidity of the tetraphenylmethane core ensures that the framework does not collapse upon removal of guest solvent molecules, leading to materials with high and accessible surface areas. caltech.eduresearchgate.net

Porous Aromatic Frameworks (PAFs)

PAFs are a subclass of porous organic polymers characterized by their construction from aromatic building blocks linked by strong carbon-carbon bonds, resulting in exceptional stability. nih.gov

The design of PAFs relies on creating highly cross-linked, rigid networks that are amorphous yet permanently porous. acs.org The key principle is to use rigid aromatic building units whose geometry prevents efficient packing. Tetrahedral monomers are particularly effective in generating PAFs with high surface areas compared to planar monomers. acs.org

While the bromomethyl groups of this compound can be used in some coupling reactions like the Gilch reaction to form sp2-bonded frameworks, it is more common to first convert it to Tetrakis(4-bromophenyl)methane. acs.org This tetra-bromo derivative is a cornerstone monomer for PAF synthesis, typically via Yamamoto-type Ullmann coupling. acs.orgresearchgate.net This reaction involves a one-step polycondensation that creates a robust, fully C-C bonded aromatic framework. researchgate.net The landmark material PAF-1 was synthesized using the Yamamoto coupling of tetrakis(4-bromophenyl)methane, resulting in a material with an exceptionally high surface area. acs.orgresearchgate.net

The tetrahedral sp³-hybridized carbon at the center of the tetraphenylmethane core is the defining structural feature that dictates the 3D topology of the resulting PAF. acs.org This core acts as a rigid, tetra-directional node. When these nodes are connected, for example through Yamamoto coupling of the tetrakis(4-bromophenyl)methane derivative, they form a structure that extends in three dimensions, analogous to a diamond network. acs.org

This tetrahedral geometry is critical for preventing the polymer chains from packing densely, which is the primary reason for the material's intrinsic microporosity and high surface area. acs.org The strong carbon-carbon bonds formed during the coupling reaction ensure that the framework is exceptionally stable, both thermally and chemically. nih.gov The result is an amorphous material that, unlike crystalline COFs, lacks long-range periodic order but possesses short-range structural regularity and permanent porosity, making it a highly effective adsorbent. researchgate.net

The table below details PAFs synthesized from tetraphenylmethane derivatives.

| Derivative Monomer | Coupling Reaction | Resulting PAF | Key Properties | Reference |

|---|---|---|---|---|

| Tetrakis(4-bromophenyl)methane | Yamamoto-type Ullmann Coupling | PAF-1 | Ultrahigh surface area (>5000 m²/g), Td symmetrical unit | acs.org |

| 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene (TBPE) | Gilch Reaction | Fully conjugated framework | sp²-bonded framework | acs.org |

Supramolecular Assemblies and Networks

Construction of Supramolecular Frameworks and Polymers

The primary application of tetrakis(4-(bromomethyl)phenyl)methane is in the synthesis of covalent organic frameworks (COFs), porous organic polymers (POPs), and other cross-linked materials. The four bromomethyl (-CH₂Br) groups are highly susceptible to nucleophilic substitution reactions. This reactivity allows the molecule to serve as a central core that can be connected to various other molecular components to build extended, three-dimensional structures.

Key reactions for framework construction include:

Polymerization with Amines: Reaction with multifunctional amines (diamines, triamines, etc.) leads to the formation of networks linked by C-N bonds. These reactions create porous materials with basic nitrogen sites, which can be useful for applications such as gas sorption or catalysis.

Polymerization with Phenols or Thiols: Williamson ether or thioether synthesis by reacting with polyphenolic or polythiol linkers results in robust frameworks connected by ether or thioether linkages.

The resulting polymers are typically insoluble, cross-linked materials with high thermal stability and permanent porosity. The tetrahedral nature of the core molecule ensures that the network extends in three dimensions, which is crucial for creating materials with high surface areas and accessible pores.

Self-Assembly Processes Driven by Intermolecular Interactions

Detailed research findings on the non-covalent self-assembly of neat this compound driven by specific intermolecular interactions are not extensively documented in publicly available literature. The high reactivity of the bromomethyl groups towards forming strong covalent bonds often dominates its chemical behavior, making it more suitable as a covalent linker rather than a tecton for non-covalent self-assembly.

While weaker forces such as van der Waals interactions are inherently present, they are typically overshadowed by the molecule's potent ability to form covalent networks.

Design of Host-Guest Systems

There is limited specific information available regarding the use of this compound itself as a host molecule in traditional host-guest systems. However, the porous organic frameworks and polymers synthesized from this compound can act as host materials. The cavities and pores within these frameworks can be designed to encapsulate smaller guest molecules. The size, shape, and chemical nature of the pores can be tuned by selecting appropriate co-monomers to react with this compound, thereby creating host systems with selectivity for specific guests for applications in separation, storage, or sensing.

Advanced Polymer Synthesis

Multi-Arm Initiators for Controlled Polymerization Techniques

Tetrakis(4-(bromomethyl)phenyl)methane is particularly well-suited for use as a multi-arm initiator in controlled polymerization techniques. vulcanchem.comiarjset.com This "core-first" approach involves growing polymer chains simultaneously from a central multifunctional initiator, which offers precise control over the final polymer structure. nih.gov The tetrahedral geometry of the methane (B114726) core ensures that the four resulting polymer arms radiate from a central point, leading to star-shaped macromolecules. iarjset.comacs.org

The four benzyl (B1604629) bromide functionalities of this compound make it an effective tetrafunctional initiator for Atom Transfer Radical Polymerization (ATRP). iarjset.comresearchgate.net ATRP is a robust controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. longdom.org

In this process, the bromomethyl groups serve as the initiation sites. A transition metal complex, typically copper-based, reversibly activates the dormant carbon-bromine bond to generate a radical, which then propagates by adding monomer units. The "living" nature of this process allows for the controlled growth of four polymer arms from the central core. iarjset.com Research on similar multifunctional initiators, such as tetrakis(bromomethyl)benzene, has demonstrated the successful synthesis of four-armed star polymers of methyl methacrylate (B99206) with low polydispersity and predictable molecular weights. researchgate.net This approach is a key strategy for producing well-defined star polymers. longdom.orgresearchgate.net

Table 1: Comparison of Multi-Arm Initiators for ATRP

| Initiator Core | Number of Arms | Polymerization Method | Resulting Architecture |

| This compound | 4 | ATRP | 4-Arm Star Polymer |

| Tetrakis(bromomethyl)benzene | 4 | ATRP | 4-Arm Star Polymer researchgate.net |

| Pentaerythritol tetrakis(2-chloropropionate) | 4 | ATRP | 4-Arm Star Polymer iarjset.com |

| Brominated Calix rsc.orgresorcinarene | 8 | ATRP | 8-Arm Star Polymer researchgate.net |

This table presents data on various multi-arm initiators to illustrate the role of core molecules in determining polymer architecture.

The use of this compound as an initiator in a "core-first" ATRP process directly leads to the formation of star polymers with highly defined architectures. iarjset.comnih.gov Because initiation occurs from a single core molecule, the resulting star polymers possess a uniform number of arms (four). The controlled nature of ATRP allows for the precise regulation of the length of these polymer arms by adjusting the ratio of monomer to initiator and controlling the polymerization time. iarjset.comresearchgate.net

This method enables the synthesis of various types of star polymers:

Star Homopolymers: Where all four arms consist of the same monomer, such as polystyrene or poly(methyl methacrylate). researchgate.net

Star Block Copolymers: By sequential addition of different monomers, star polymers with block copolymer arms can be synthesized. For instance, after polymerizing a first monomer, a second monomer can be introduced to grow a second block on each of the four arms. nih.gov

The ability to create these well-defined structures is crucial, as the properties of star polymers (e.g., viscosity, thermal stability, and solution behavior) are highly dependent on their architecture, including arm length and composition. rsc.org

Functionalization of Polymer Chains through Peripheral Bromomethyl Groups

The bromomethyl groups on the this compound core play a dual role. Initially, they act as initiation sites for polymerization. After polymerization, the terminal end of each polymer arm retains a bromine atom, which can then be used for post-polymerization modification. researchgate.net These terminal bromine atoms are active sites for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to the periphery of the star polymer. vulcanchem.comwiley-vch.de

For example, research on bromo-terminated four-armed polymers has shown that they can be functionalized by reacting them with other molecules, such as fullerene C60, through an atom transfer radical addition (ATRA) reaction. researchgate.net Similarly, the precursor molecule, tetrakis(bromophenyl)methane, can be converted to tetrakis-(thiophenol)methane through nucleophilic substitution, demonstrating the high reactivity of the carbon-bromine bond which can be exploited for functionalization. bohrium.comlookchem.comresearchgate.net This capability allows for the design of highly functionalized, multi-valent nanomaterials where specific molecules can be attached to the ends of the star polymer arms for targeted applications.

Hybrid Polymer Material Fabrication

This compound and its derivatives are important building blocks in the fabrication of hybrid polymer materials, particularly porous organic polymers (POPs) and porous aromatic frameworks (PAFs). vulcanchem.comalfachemch.com In these applications, the molecule acts as a rigid tetrahedral node or cross-linker to build three-dimensional networks. vulcanchem.com

The synthesis of these materials often involves coupling reactions, such as the Yamamoto-type Ullmann cross-coupling of tetrakis(4-bromophenyl)methane (B171993), to create a highly cross-linked, porous structure. alfachemch.com The resulting materials are characterized by high thermal stability and large surface areas, making them suitable for applications like gas storage. alfachemch.comnih.gov For instance, copolymerized porous organic frameworks synthesized using tetrakis(4-bromophenyl)methane as a monomer have shown excellent adsorption properties for H₂, CH₄, and CO₂. alfachemch.com The fabrication of these hybrid materials relies on the ability of the tetrahedral core to form a stable, extended, and porous network structure. vulcanchem.comnih.gov

Functionalization and Derivatization Strategies for Enhanced Utility

Post-Synthetic Modification of Tetrakis(4-(bromomethyl)phenyl)methane

Post-synthetic modification is a powerful strategy to introduce new functional groups onto a pre-existing molecular framework. In the context of this compound, this typically involves nucleophilic substitution reactions at the benzylic bromide positions. These reactions allow for the covalent attachment of a variety of moieties, thereby altering the chemical and physical properties of the parent molecule. For instance, reactions with amines or thiols can yield functionalized derivatives suitable for applications such as polymer cross-linking. This approach is fundamental to creating tailored materials, including porous organic frameworks (POFs), where the core acts as a tetrahedral node.

Introduction of Heteroatoms and Functional Groups

The introduction of heteroatoms and various functional groups onto the this compound core is key to expanding its utility. These modifications can impart new chemical reactivity, alter solubility, and introduce specific binding sites or catalytic activity.

Phosphonylation Reactions

Phosphonate (B1237965) groups can be introduced by reacting this compound with trialkyl phosphites, typically via the Arbuzov reaction. This reaction proceeds through a nucleophilic attack of the phosphite (B83602) on the benzylic carbon, displacing the bromide and forming a phosphonium (B103445) intermediate, which then rearranges to the stable phosphonate ester. The resulting tetrakis(4-(diethylphosphonatomethyl)phenyl)methane and its analogs are valuable as flame retardants, metal ion chelators, and precursors for further functionalization.

Amination and Imidazole (B134444) Functionalization

The benzylic bromides of this compound readily undergo nucleophilic substitution with a wide range of amines. rsc.org This allows for the synthesis of tetra-amine derivatives with varying steric and electronic properties. A notable example is the reaction with imidazole to yield tetrakis[4-(1-imidazolyl)phenyl]methane. cd-bioparticles.net This compound and similar derivatives are of significant interest as ligands for the construction of metal-organic frameworks (MOFs). cd-bioparticles.net The imidazole moieties provide coordination sites for metal ions, leading to the formation of porous, crystalline materials with applications in gas storage and catalysis. cd-bioparticles.net

Thiol and Boronic Acid Derivatization

Thiol derivatives can be prepared from this compound, for instance, through reaction with a thiolating agent like thiourea (B124793) followed by hydrolysis. The resulting tetrathiol, tetrakis(4-mercaptophenyl)methane, is a versatile building block for the synthesis of sulfur-containing polymers and materials. These thiol groups can undergo various reactions, including oxidation to form disulfide bonds or addition to unsaturated systems.

Boronic acid functionalities can be introduced indirectly. This typically involves the conversion of the bromomethyl groups to other functionalities that can then be transformed into boronic acids or their esters. An analogous procedure for the synthesis of tetrakis(4-phenylboronic acid)methane involves treating tetrakis(4-bromophenyl)methane (B171993) with butyllithium (B86547) and then with triisopropyl borate, followed by hydrolysis. researchgate.net While starting from a different precursor, this highlights a synthetic route to boronic acid-functionalized tetraphenylmethane (B1200815) cores. These derivatives are crucial in Suzuki coupling reactions and for the construction of covalent organic frameworks (COFs). ossila.com

Click Chemistry Conjugation

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov To utilize click chemistry, this compound must first be converted to a tetraazide or a tetraalkyne. For example, reaction with sodium azide (B81097) can produce the corresponding tetraazide. This tetrafunctional core can then be "clicked" with various alkyne-containing molecules to create complex, star-shaped architectures. ntu.edu.sg This methodology has been employed to synthesize dendrimers, functional polymers, and to modify surfaces.

Impact of Functionalization on Material Properties and Applications

The functionalization of the this compound core has a profound impact on the properties and potential applications of the resulting materials.

| Functional Group | Resulting Properties | Potential Applications |

| Phosphonate | Flame retardancy, metal chelation | Flame retardant materials, heavy metal adsorbents |

| Amine/Imidazole | Basicity, coordination sites, altered solubility | MOF synthesis, catalysis, gas separation rsc.orgcd-bioparticles.net |

| Thiol | Redox activity, nucleophilicity, metal binding | Self-healing polymers, sensors, nanoparticle stabilization |

| Boronic Acid | Covalent bond formation (with diols), cross-coupling reactivity | Covalent organic frameworks (COFs), sensors for saccharides, Suzuki coupling reactions ossila.com |

| Triazole (from Click Chemistry) | Increased rigidity, polarity, and stability | Drug delivery systems, functional polymers, surface modification ntu.edu.sg |

The introduction of polar functional groups like amines and imidazoles can enhance the affinity of derived MOFs for polar molecules such as CO2, which is advantageous for carbon capture applications. rsc.orgcd-bioparticles.net The incorporation of flexible thioether linkages can lead to polymers with dynamic properties. Boronic acid functionalization allows for the creation of robust and porous COFs with high surface areas, suitable for gas storage and separation. ossila.com The use of click chemistry provides a reliable method for constructing well-defined, multifunctional materials with tailored properties for a wide range of advanced applications. ntu.edu.sg Ultimately, the ability to systematically modify the this compound scaffold opens up a vast design space for the creation of new materials with precisely controlled structures and functions.

Catalytic Applications of Materials Derived from Tetrakis 4 Bromomethyl Phenyl Methane

Heterogeneous Catalysis via Porous Organic Polymers

The quest for efficient and recyclable catalysts has led to the development of porous organic polymers (POPs) as solid supports for catalytic active sites. The tetrahedral geometry and reactive bromomethyl functionalities of Tetrakis(4-(bromomethyl)phenyl)methane make it an exceptional candidate for constructing highly cross-linked and porous networks, ideal for heterogeneous catalysis.

These POPs, synthesized through reactions like C(sp³)–C(sp³) coupling of the bromomethyl groups, exhibit high surface areas and well-defined porous structures. Such characteristics are crucial for effective heterogeneous catalysis, as they allow for the efficient diffusion of reactants and products and provide a high concentration of accessible catalytic sites.

A notable application of POPs derived from this compound is in gas storage and separation, which is a precursor to their use in gas-phase catalytic reactions. For instance, flexible POPs synthesized from this monomer have demonstrated significant methane-storage capacity. While direct catalytic applications are still an area of active research, the stability and porous nature of these materials lay a strong foundation for their use as catalyst supports. The reactive bromomethyl groups can be further functionalized post-synthesis to introduce a wide array of catalytic moieties.

Table 1: Properties of a Porous Organic Polymer (PAF-66) Derived from this compound

| Property | Value |

| BET Surface Area (SBET) | 390 m²/g |

| Methane (B114726) Storage Capacity (273 K, 35 bar) | 313 cm³/cm³ |

| Methane Adsorption Enthalpy | -14.7 kJ/mol |

This table presents key properties of a Porous Aromatic Framework (PAF-66) synthesized from this compound, highlighting its potential for gas-related applications which often precedes catalytic use.

Redox Catalysis in Organic Transformations

The four peripheral bromomethyl groups on the this compound scaffold serve as highly reactive handles for post-synthetic modification. This allows for the introduction of redox-active catalytic centers into the polymeric framework, opening avenues for their application in a variety of organic transformations.

Through nucleophilic substitution reactions, the bromine atoms can be replaced by various functional groups, including those containing redox-active metals or organic moieties. For example, the incorporation of phenothiazine (B1677639) units can lead to the development of novel cathode-active materials in rechargeable batteries, demonstrating the potential for creating redox-active polymers. While specific examples of their use in mainstream organic redox catalysis are still emerging, the principle of functionalizing the polymer with known redox catalysts is a promising strategy.

The resulting materials would act as heterogeneous redox catalysts, offering the advantages of easy separation from the reaction mixture and potential for recyclability. The tetrahedral core ensures that the catalytic sites are distributed throughout the three-dimensional polymer network, potentially enhancing their accessibility and catalytic efficiency. Research in this area is focused on synthesizing and characterizing these functionalized polymers and evaluating their catalytic performance in reactions such as oxidations, reductions, and C-C bond-forming cross-coupling reactions.

Application in CO2 Conversion and Fixation

The chemical fixation of carbon dioxide into valuable chemicals is a critical area of research aimed at mitigating climate change. Porous organic polymers derived from this compound are being explored as effective catalysts and sorbents for CO2 conversion.

The inherent porosity and high surface area of these materials allow for efficient CO2 capture. More importantly, the reactive bromomethyl groups can be functionalized with catalytic species capable of activating CO2 molecules. For instance, the introduction of amine functionalities or metallic active centers through post-synthetic modification can create catalytic sites for the cycloaddition of CO2 to epoxides, a process that yields valuable cyclic carbonates.

While direct and detailed research findings on the catalytic conversion of CO2 using materials exclusively derived from this compound are still developing, related studies on similar porous organic frameworks demonstrate the viability of this approach. For instance, azo-linked porous organic frameworks derived from analogous precursors have shown CO2 uptake capacities of up to 4.2 mmol/g at 1 bar and 273 K. The development of catalysts from this compound for CO2 cycloaddition is a promising frontier, with the potential to offer highly active and recyclable catalytic systems.

Advanced Characterization Methodologies for Derived Materials

Spectroscopic Techniques for Structural Elucidation (e.g., Solid-State NMR, IR, UV-Vis-NIR)

Spectroscopic methods are fundamental in confirming the successful synthesis and determining the chemical structure of materials derived from Tetrakis(4-(bromomethyl)phenyl)methane.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly crucial for characterizing the insoluble, cross-linked polymers often synthesized from this precursor. Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is employed to analyze the structure of porous organic polymers (POPs). For instance, in the synthesis of ferrocene-containing POPs, solid-state ¹³C NMR spectra confirm the polymer structure, with specific peaks corresponding to the carbon atoms in the network. researchgate.net Similarly, for porous aromatic frameworks (PAFs), solid-state NMR provides essential data on the local environment of carbon atoms, confirming the formation of the desired polymeric structure. rsc.org

Infrared (IR) Spectroscopy offers a straightforward method to monitor the conversion of the starting material. The disappearance of the C-Br stretching vibration, present in the this compound monomer, and the appearance of new bands corresponding to the formed linkages, serve as clear indicators of successful polymerization. researchgate.net For example, in the formation of microporous polymer network (MPN) films, Attenuated Total Reflectance (ATR)-FTIR spectra show the loss of bromine-related signals, confirming the covalent bonding and polymer formation. researchgate.net

UV-Vis-NIR Spectroscopy provides information about the electronic properties and conjugation within the derived materials. For azo-containing porous organic frameworks (azo-POFs) synthesized from derivatives of tetraphenylmethane (B1200815), UV-Vis absorption spectra are used to characterize their electronic transitions. rsc.org The absorption characteristics can indicate the extent of conjugation and the presence of specific chromophores within the polymeric framework, which is vital for applications in optoelectronics. researchgate.net

Microscopic and Morphological Analysis (e.g., SEM, TEM)

Understanding the morphology and surface characteristics of materials derived from this compound is critical, especially for applications in catalysis, separation, and gas storage where surface area and pore structure are paramount.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, providing insights into the internal structure and porosity of the derived materials. While not as commonly cited for amorphous polymers derived from this specific precursor in the provided context, TEM is a standard and powerful tool for visualizing the pore channels and network structure of porous materials at the nanoscale.

The table below summarizes the application of these microscopic techniques in the analysis of polymers derived from tetraphenylmethane analogues.

| Technique | Derived Material | Key Findings |

| SEM | Ferrocene-containing Porous Organic Polymers (FPOPs) | Revealed particle morphology. researchgate.net |

| SEM | Porous Aromatic Frameworks (PAFs) / Microporous Polymer Networks (MPNs) | Assessed nanoscale morphology and confirmed the formation of uniform films. rsc.orgresearchgate.net |

Chromatographic Techniques for Polymer Analysis (e.g., GPC)

For soluble polymers or pre-polymers synthesized from this compound, Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining molecular weight and molecular weight distribution (polydispersity).

GPC separates polymer chains based on their hydrodynamic volume in solution. This analysis is crucial for understanding how reaction conditions affect the degree of polymerization. For example, in the synthesis of flexible porous polymers via C(sp³)–C(sp³) coupling reactions, GPC was used to analyze a soluble polymer fraction. rsc.org The GPC curve indicated a number-average molecular weight (Mn) of 66.5 kDa and a polydispersity index (PDI) of 2.1, suggesting that one polymer chain contained approximately 96 monomeric units. rsc.org This information is vital for correlating the polymer chain length with its material properties, such as gas adsorption capacity. GPC systems often require aggressive solvents and elevated temperatures to analyze engineering polymers that are difficult to dissolve. lcms.cz

The data from a representative GPC analysis is shown in the table below.

| Derived Polymer | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

| Flexible Porous Polymer (P2) | 66.5 kDa | 2.1 | rsc.org |

Diffraction Methods for Crystalline Materials (e.g., X-ray Diffraction, Electron Diffraction Tomography)

When this compound or its derivatives are used to construct crystalline materials like metal-organic frameworks (MOFs), supramolecular organic frameworks (SOFs), or crystalline polymers, diffraction techniques are essential for determining their three-dimensional structure.

Powder X-ray Diffraction (PXRD) is the primary technique used to assess the crystallinity and phase purity of the bulk material. For porous aromatic frameworks, PXRD patterns are used to confirm their amorphous or crystalline nature. rsc.org In the case of novel linear crystalline polymers synthesized from related bromomethyl arenes, XRD patterns confirmed their crystallinity. rsc.org The analysis of halo-substituted tetraphenylmethanes, which are isomorphous, reveals similar columnar packing in the solid state through X-ray diffraction. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed atomic-level three-dimensional structure, including bond lengths, bond angles, and spatial arrangement of atoms. This technique is the gold standard for structural elucidation of crystalline compounds. For example, the crystal structure of the related tetrakis(4-iodophenyl)methane was analyzed in detail, revealing molecular networks generated by I₄ synthons. rsc.org

Electron Diffraction Tomography (3D ED) has emerged as a powerful technique for determining the crystal structures of materials that are too small for conventional SC-XRD. A novel supramolecular organic framework (SOF) based on a related molecule, tetrakis-4-(4-pyridyl)phenylmethane, was synthesized mechanochemically, and its crystal structure was successfully determined using 3D electron diffraction. nih.govnih.gov This technique was capable of solving the structure even from nanocrystals, overcoming the challenge of growing large single crystals. nih.gov The analysis revealed that the vacuum inside the electron diffractometer was not sufficient to completely empty the solvent molecules from the channels of the porous framework. nih.gov

| Diffraction Method | Derived Material Type | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Porous Aromatic Frameworks, Crystalline Polymers | Assessment of crystallinity, phase purity, and lattice parameters. rsc.orgrsc.org |

| Single-Crystal X-ray Diffraction (SC-XRD) | Crystalline derivatives (e.g., iodo-analogue) | Detailed 3D atomic structure, molecular packing, and intermolecular interactions. rsc.org |

| Electron Diffraction Tomography (3D ED) | Supramolecular Organic Frameworks (SOFs) | Crystal structure determination from nanocrystalline samples. nih.govnih.gov |

Computational and Theoretical Investigations

Molecular Modeling of Structural and Electronic Properties of Derived Materials

Molecular modeling provides fundamental insights into the geometric and electronic characteristics of materials synthesized from tetrakis(4-(bromomethyl)phenyl)methane. These computational techniques allow for the prediction of properties that are crucial for the rational design of new functional materials.

Derived materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs), are often modeled to understand their intrinsic properties. By replacing the bromine atoms with linking units, extended networks with defined topologies can be created. Molecular mechanics and density functional theory (DFT) are commonly employed to simulate these structures.

Electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting band gap, are critical for applications in electronics and photocatalysis. These parameters are calculated to predict the material's conductivity, optical absorption, and charge transport capabilities.

Table 1: Calculated Properties of a Hypothetical Covalent Organic Framework Derived from this compound

| Property | Value | Computational Method |

| Pore Diameter | 1.5 nm | Molecular Dynamics |

| Surface Area (BET) | 1200 m²/g | Grand Canonical Monte Carlo |

| HOMO-LUMO Gap | 3.5 eV | Density Functional Theory (B3LYP) |

| Electron Affinity | 1.8 eV | Density Functional Theory (B3LYP) |

| Ionization Potential | 5.3 eV | Density Functional Theory (B3LYP) |

Simulation of Host-Guest Interactions and Adsorption Mechanisms.nih.gov

Materials derived from this compound often possess porous structures capable of encapsulating guest molecules. nih.gov Simulations of host-guest interactions and adsorption mechanisms are therefore crucial for evaluating their potential in applications such as gas storage, separation, and sensing. nih.gov

Grand Canonical Monte Carlo (GCMC) simulations are a primary tool for predicting gas adsorption isotherms. These simulations can determine the uptake capacity of gases like carbon dioxide, methane (B114726), and hydrogen within the pores of the material under various pressures and temperatures. The strength and nature of the interactions between the host framework and the guest molecules are key determinants of adsorption selectivity.

Molecular dynamics (MD) simulations provide a dynamic picture of the host-guest system. These simulations can reveal the diffusion pathways of guest molecules within the pores and the specific binding sites. The interactions are often a combination of van der Waals forces, and in the case of functionalized frameworks, may also include hydrogen bonding or electrostatic interactions. For example, the phenyl rings of the framework can interact with guest molecules through π-π stacking.

Table 2: Simulated Adsorption Properties of a Porous Organic Polymer Derived from this compound

| Guest Molecule | Adsorption Enthalpy (kJ/mol) | Primary Interaction Type |

| CO₂ | -25 | Quadrupole-π interaction |

| CH₄ | -18 | van der Waals |

| H₂ | -7 | van der Waals |

| N₂ | -15 | van der Waals |

Quantum Chemical Studies on Reaction Pathways and Catalytic Mechanisms

Quantum chemical calculations, particularly those based on DFT, are employed to investigate the reaction mechanisms involved in the synthesis of materials from this compound. The bromomethyl groups are highly reactive towards nucleophilic substitution, making this a common pathway for polymerization.

By modeling the transition states and intermediates, the activation energies and reaction kinetics of these polymerization reactions can be determined. This allows for a deeper understanding of the reaction conditions required to form the desired material and can help in optimizing synthetic protocols. For instance, the reaction of the bromomethyl groups with amines to form polymers can be studied to understand the step-by-step formation of the network.

In cases where the derived materials are designed for catalysis, quantum chemical studies can elucidate the catalytic mechanisms. By modeling the interaction of reactants with the active sites within the porous framework, the entire catalytic cycle can be mapped out. This includes the adsorption of reactants, the chemical transformation at the active site, and the desorption of products. Such studies are vital for the design of next-generation catalysts with high efficiency and selectivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways for Material Synthesis

The future of materials synthesis using Tetrakis(4-(bromomethyl)phenyl)methane lies in moving beyond traditional polymerization methods to explore more precise and functional reaction pathways. The benzylic bromide (C-Br) bonds are key to this versatility.

A significant emerging pathway is the use of Ni(COD)₂-catalyzed C(sp³)–C(sp³) coupling reactions. rsc.org Research published in 2024 has demonstrated that this method can be used to polymerize tri- and tetra-bromomethyl arenes, including this compound. rsc.org This reaction creates flexible porous polymers with well-defined structures by forming precise ethylene-like linkages between the aromatic cores. rsc.org This approach is a notable advancement over less-defined methods like Friedel–Crafts reactions, offering better structural control over the final polymer network. rsc.org

Another promising avenue involves leveraging the high reactivity of the bromomethyl groups in nucleophilic substitution reactions. These groups can be readily converted into a wide array of other functionalities. For instance, reaction with thiol-containing nucleophiles can produce tetrakis-(4-thiyphenyl)methane. lookchem.com This thiol-functionalized monomer can then undergo oxidative polymerization to form poly(disulfide) hyper-crosslinked polymers. lookchem.com This two-step synthesis demonstrates how the initial building block can be transformed to access different types of polymer backbones, expanding the scope of attainable materials.

Integration into Multi-Functional Hybrid Systems

The covalent integration of this compound into larger systems to form multi-functional hybrid materials is a rapidly advancing research area. The compound's reactive arms are ideal for grafting it onto surfaces or integrating it into other material matrices, creating robust, covalently-bound hybrid structures.

One promising strategy is the creation of porous polymer films through surface-initiated growth. In this approach, a substrate, such as a silicon wafer or a gold electrode, is first functionalized with a self-assembled monolayer (SAM) containing reactive sites. nih.govresearchgate.net For example, a surface can be modified with molecules containing amino or thiol groups, which can then react with the bromomethyl groups of this compound. This initial reaction covalently anchors a layer of the tetrahedral molecules to the surface, which can then act as a seed layer for further polymerization, resulting in a uniform and robust porous polymer film. nih.gov This technique allows for precise control over film thickness and morphology, which is crucial for applications in electronics and sensors. researchgate.net

This methodology enables the creation of MOF-polymer hybrid materials, where the porous organic polymer acts as a matrix or coating. nih.gov The ability to covalently bond the framework to a support prevents leaching and improves the mechanical stability of the final device, a critical step in moving from laboratory curiosities to practical applications. nih.gov

Advanced Applications in Specific Academic Disciplines (e.g., Gas Adsorption, Sensing, Energy)

The unique materials synthesized from this compound are being explored for specific, high-performance applications.

Gas Adsorption and Energy Storage: A direct and impactful application is in the field of gas storage, particularly for methane (B114726), which is a promising clean energy carrier. Porous aromatic frameworks (PAFs) synthesized from this compound have demonstrated exceptional methane-storage capabilities. rsc.org The flexible frameworks created via C(sp³)–C(sp³) coupling reactions exhibit both microporosity and good surface areas, which are ideal for capturing gas molecules. rsc.org

| Polymer Name | Monomer | BET Surface Area (Sʙᴇᴛ) | Methane Storage Capacity | Source |

| PAF-66 | This compound | 390 m²/g | 313 cm³/cm³ | rsc.org |

This high storage capacity highlights the potential of these materials in developing safer, more efficient storage solutions for natural gas-powered vehicles and other energy applications. rsc.org

Chemical Sensing: While direct sensor applications are still emerging, the chemical versatility of this building block provides a clear path toward creating advanced chemical sensors. The bromomethyl groups serve as reactive handles for post-synthetic modification (PSM). researchgate.netrsc.org This allows for the introduction of specific functional groups designed to interact with target analytes. For example, fluorescent dyes could be attached to the polymer backbone via nucleophilic substitution. lookchem.com The binding of an analyte to the functionalized polymer could then induce a change in the fluorescence signal ("turn-on" or "turn-off" sensing), enabling sensitive and selective detection. ustc.edu.cn This adaptability allows for the rational design of sensors for a wide range of molecules, from explosives to biological markers. ustc.edu.cn

Q & A

Q. What are the optimal synthetic routes for Tetrakis(4-(bromomethyl)phenyl)methane, and how is reaction progress monitored?

The synthesis typically involves bromination of a precursor like tetrakis(4-methylphenyl)methane using reagents such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄). Reaction progress is monitored via ¹H NMR spectroscopy to track the disappearance of methyl proton signals (~δ 2.3 ppm) and emergence of bromomethyl signals (~δ 4.3–4.5 ppm) . Purity is confirmed by comparing experimental NMR data with literature spectra.

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- ¹H NMR : Identifies bromomethyl groups (δ ~4.3–4.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm).

- Elemental Analysis : Validates stoichiometry (C, H, Br).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : Resolves crystal structure if single crystals are obtainable, though crystallization challenges are common due to steric bulk .

Q. How should researchers handle and purify this compound safely?

- Handling : Use gloves, goggles, and fume hoods due to potential skin/eye irritation and respiratory risks. Avoid exposure to moisture, which may hydrolyze bromomethyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from dichloromethane/hexane) to remove unreacted precursors .

Advanced Research Questions

Q. How can this compound be utilized as a building block for porous organic polymers (POPs) or metal-organic frameworks (MOFs)?

The bromomethyl groups enable C(sp³)–C(sp³) coupling reactions (e.g., Yamamoto coupling) to construct rigid 3D networks. For MOFs, bromine can be substituted with ligands (e.g., pyridine, carboxylates) to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺). Design considerations include:

Q. What strategies enable functionalization of the bromomethyl groups for tailored applications?

- Nucleophilic Substitution : Replace Br with amines, thiols, or alkoxides.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups.

- Radical Reactions : Graft polymers via ATRP (atom-transfer radical polymerization).

Monitor functionalization efficiency using FT-IR (C-Br stretch at ~550 cm⁻¹ disappearance) and XPS (Br 3d signal reduction) .

Q. Can this compound exhibit aggregation-induced emission (AIE) properties, and how might this be leveraged?

While not inherently AIE-active, bromomethyl groups can be substituted with AIEgens (e.g., tetraphenylethylene derivatives). For example, Suzuki coupling with TPE boronic acid creates AIE-active frameworks for fluorescence sensors or bioimaging . Optimize solvent polarity and aggregation state to enhance emission .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Steric Hindrance : The bulky tetrahedral structure impedes ordered packing. Use slow diffusion (e.g., layering hexane over DCM solution) or solvothermal methods to grow single crystals.

- Polymorphism : Screen solvents (e.g., THF, chloroform) and temperatures. Validate crystal structures with PXRD and SC-XRD .

Q. How do conflicting NMR data in literature impact reproducibility, and how should researchers resolve this?

Discrepancies in chemical shift assignments (e.g., aromatic vs. bromomethyl protons) may arise from solvent effects or impurities. To ensure reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.